N-Nonyl-N'-octan-2-ylthiourea
Description
N-Nonyl-N'-octan-2-ylthiourea is a thiourea derivative characterized by two alkyl substituents: a nonyl group (-C₉H₁₉) at the N-position and a branched octan-2-yl group (-C₈H₁₇) at the N'-position. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where the sulfur atom and substituents dictate their chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
62549-42-2 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-nonyl-3-octan-2-ylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-4-6-8-10-11-12-14-16-19-18(21)20-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21) |
InChI Key |
FWTNOCBVIDNZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nonyl-N’-octan-2-ylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of nonylamine with octan-2-yl isothiocyanate in an organic solvent such as chloroform or dichloromethane. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .
Industrial Production Methods
Industrial production of thioureas, including N-Nonyl-N’-octan-2-ylthiourea, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can yield corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nonyl-N’-octan-2-ylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Nonyl-N’-octan-2-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The alkyl chains contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
N-(2-Furoyl)-N'-(2-pyridyl)thiourea ()
- Substituents : Aromatic furoyl (C₄H₃O–CO–) and pyridyl (C₅H₄N–) groups.
- Key Properties :
- Exhibits intramolecular hydrogen bonding (N–H⋯N and N–H⋯O), stabilizing a cis-cis conformation .
- Crystallizes in a thioamide form with two independent molecules per asymmetric unit, forming a 2D network via intermolecular N–H⋯S and N–H⋯O bonds .
- Resonance effects shorten C–S (1.667 Å) and C–O bonds, indicating partial double-bond character .
N-Benzoyl-N′-4-cyanophenyl thiourea ()
- Substituents: Benzoyl (C₆H₅–CO–) and 4-cyanophenyl (C₆H₄–CN) groups.
- Key Properties: Functional groups (cyano, carbonyl) enable redox activity, as shown by cyclic voltammetry (CV) . The nitro group in the 4-nitrobenzoyl analog (Compound II) shifts reduction potentials, indicating electron-withdrawing effects .
This compound (Hypothetical Comparison)
- Substituents: Long-chain alkyl groups (nonyl and branched octan-2-yl).
- Inferred Properties: Hydrophobicity: Higher than aromatic thioureas due to alkyl chains, likely reducing water solubility. Coordination Chemistry: Unlike pyridyl or benzoyl derivatives, alkyl groups are weak ligands, limiting metal-binding utility.
Physicochemical Properties
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